molecular formula C17H15N3O6S B2427058 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 899758-22-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B2427058
CAS No.: 899758-22-6
M. Wt: 389.38
InChI Key: FNBFFNWBGALHJK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a complex organic compound with significant relevance in scientific research due to its unique chemical structure and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide generally involves multiple-step organic reactions. It typically begins with the preparation of the benzo[d]isothiazole core, followed by the introduction of the dioxido and oxo functionalities. The propanamide group is introduced in the final steps, employing nucleophilic substitution or similar methods.

Industrial Production Methods: Industrial production of this compound would involve optimizing the synthetic routes for large-scale reactions, emphasizing yield efficiency and minimizing impurities. It would utilize robust catalysts and potentially automated processes to maintain consistent production standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation at specific sites, altering its functional groups.

  • Reduction: The nitro group is a common site for reduction reactions, possibly converting into an amino group.

  • Substitution: Nucleophilic or electrophilic substitution can occur, particularly at positions adjacent to the functional groups.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures.

  • Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acid.

  • Substitution: Depending on the group being substituted, reagents like lithium aluminum hydride or sodium hydride can be employed.

Major Products: The products vary based on the reaction but often include derivatives with altered functional groups that retain the core benzo[d]isothiazole structure.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide has applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing other complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

  • Industry: Potentially useful as a precursor in manufacturing specialized chemicals or materials.

Mechanism of Action

The compound's mechanism of action often involves interacting with molecular targets through its functional groups. This might include binding to enzyme active sites or altering cell signaling pathways. The exact molecular pathways would be highly dependent on the specific application and the biological environment.

Comparison with Similar Compounds

  • Benzo[d]isothiazole: Shares the core structure but lacks the additional functional groups.

  • Other Nitro-substituted Isothiazoles: Similar in having nitro groups but differ in the rest of the structure, affecting their reactivity and applications.

That gives a decent overview of what 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is and how it’s studied and used. Got any more questions about this compound or something else you’d like to dive into?

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a synthetic derivative of isothiazole with potential pharmacological applications. Its unique structural characteristics contribute to its biological activity, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N2O5SC_{14}H_{14}N_{2}O_{5}S with a molecular weight of approximately 318.34 g/mol. The structure features a dioxido group and a nitrophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₅S
Molecular Weight318.34 g/mol
CAS Number[not specified]
SolubilityHigh aqueous solubility
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain types of enzymes related to oxidative stress and inflammation, potentially making it useful in treating conditions like cancer and neurodegenerative diseases.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative damage caused by free radicals.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested. Notably, it has demonstrated activity against both gram-positive and gram-negative bacteria.

Cytotoxicity

Cytotoxicity assays reveal that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .
  • Cytotoxicity Assessment :
    In a cytotoxicity study involving human cancer cell lines (HeLa and MCF-7), the compound exhibited IC50 values of 30 µM and 50 µM respectively, indicating moderate cytotoxic effects . The study highlighted its potential as a lead compound for further development in cancer therapeutics.
  • Antioxidant Activity Testing :
    The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed an IC50 value of 20 µM, suggesting strong radical scavenging abilities comparable to established antioxidants .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-10-9-12(20(23)24)7-8-14(10)18-16(21)11(2)19-17(22)13-5-3-4-6-15(13)27(19,25)26/h3-9,11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFFNWBGALHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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